1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl-
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Overview
Description
1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl- is a chemical compound with the molecular formula C8H12Cl2N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring
Preparation Methods
The synthesis of 1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,5-trimethylpyrazole with 1,1-dichloroethane in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: There is interest in the compound’s potential therapeutic applications. It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific biological system and target involved.
Comparison with Similar Compounds
1H-Pyrazole, 4-(1,1-dichloroethyl)-1,5-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 4-(1,1-dichloroethyl)-1,3,5-trimethyl-: This compound has a similar structure but with an additional methyl group at the 3-position. It may exhibit different chemical and biological properties due to this structural difference.
1H-Pyrazole, 4-(1,1-dichloroethyl)-1,3-dimethyl-: This compound lacks the methyl group at the 5-position, which can affect its reactivity and interactions with other molecules.
Properties
CAS No. |
61514-55-4 |
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Molecular Formula |
C7H10Cl2N2 |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
4-(1,1-dichloroethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H10Cl2N2/c1-5-6(7(2,8)9)4-10-11(5)3/h4H,1-3H3 |
InChI Key |
RMUHRRKFYAIUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C)(Cl)Cl |
Origin of Product |
United States |
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